Cas no 1157551-37-5 ({2-[(2-Methylbutyl)amino]phenyl}methanol)
![{2-[(2-Methylbutyl)amino]phenyl}methanol structure](https://ja.kuujia.com/scimg/cas/1157551-37-5x500.png)
{2-[(2-Methylbutyl)amino]phenyl}methanol 化学的及び物理的性質
名前と識別子
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- {2-[(2-methylbutyl)amino]phenyl}methanol
- Benzenemethanol, 2-[(2-methylbutyl)amino]-
- {2-[(2-Methylbutyl)amino]phenyl}methanol
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- インチ: 1S/C12H19NO/c1-3-10(2)8-13-12-7-5-4-6-11(12)9-14/h4-7,10,13-14H,3,8-9H2,1-2H3
- InChIKey: ZNIAFSQFTIOMSC-UHFFFAOYSA-N
- ほほえんだ: OCC1C=CC=CC=1NCC(C)CC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 149
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 32.299
{2-[(2-Methylbutyl)amino]phenyl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-166934-0.05g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 0.05g |
$624.0 | 2023-06-08 | ||
Enamine | EN300-166934-0.5g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 0.5g |
$713.0 | 2023-06-08 | ||
Enamine | EN300-166934-1.0g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 1g |
$743.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00989037-1g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 95% | 1g |
¥2737.0 | 2023-04-05 | |
Enamine | EN300-166934-0.1g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 0.1g |
$653.0 | 2023-06-08 | ||
Enamine | EN300-166934-0.25g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 0.25g |
$683.0 | 2023-06-08 | ||
Enamine | EN300-166934-10.0g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 10g |
$3191.0 | 2023-06-08 | ||
Enamine | EN300-166934-5.0g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 5g |
$2152.0 | 2023-06-08 | ||
Enamine | EN300-166934-2.5g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 2.5g |
$1454.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00989037-5g |
{2-[(2-methylbutyl)amino]phenyl}methanol |
1157551-37-5 | 95% | 5g |
¥7189.0 | 2023-04-05 |
{2-[(2-Methylbutyl)amino]phenyl}methanol 関連文献
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
{2-[(2-Methylbutyl)amino]phenyl}methanolに関する追加情報
Introduction to {2-[(2-Methylbutyl)amino]phenyl}methanol (CAS No. 1157551-37-5)
{2-[(2-Methylbutyl)amino]phenyl}methanol (CAS No. 1157551-37-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(2-methylbutylamino)benzyl alcohol, is characterized by its unique structure, which includes an aromatic ring and a substituted amino group. The combination of these functional groups endows the molecule with a range of potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of {2-[(2-Methylbutyl)amino]phenyl}methanol consists of a benzene ring attached to a methanol group and a 2-methylbutylamino substituent. The presence of the amino group, particularly the 2-methylbutyl chain, imparts specific properties that can influence the compound's interactions with biological targets. Recent studies have explored the potential of this compound in modulating various physiological processes, including neurotransmission and cellular signaling pathways.
In the context of medicinal chemistry, {2-[(2-Methylbutyl)amino]phenyl}methanol has been investigated for its potential therapeutic applications. One area of interest is its role as a ligand for G protein-coupled receptors (GPCRs), which are key targets in drug development due to their involvement in numerous diseases. Research has shown that this compound can interact with specific GPCRs, potentially modulating their activity and thereby affecting downstream signaling cascades.
Another promising application of {2-[(2-Methylbutyl)amino]phenyl}methanol is in the treatment of neurological disorders. Studies have suggested that this compound may have neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells. This makes it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression.
The pharmacokinetic properties of {2-[(2-Methylbutyl)amino]phenyl}methanol are also an important consideration in its potential therapeutic use. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for ensuring its efficacy and safety in vivo. Further studies are needed to optimize these properties and to evaluate the compound's potential for clinical translation.
In addition to its therapeutic potential, {2-[(2-Methylbutyl)amino]phenyl}methanol has been studied for its use as a research tool. Its ability to selectively interact with specific biological targets makes it useful for probing cellular mechanisms and validating new drug targets. Researchers have utilized this compound in high-throughput screening assays to identify novel small molecules with therapeutic potential.
The synthesis of {2-[(2-Methylbutyl)amino]phenyl}methanol involves several well-established chemical reactions, including nucleophilic substitution and reduction steps. The efficiency and scalability of these synthetic routes are important considerations for large-scale production and commercialization. Recent advancements in synthetic methods have led to more efficient and cost-effective processes, facilitating the broader use of this compound in both research and industrial settings.
Safety is a critical aspect when evaluating any new chemical entity for pharmaceutical applications. Preclinical studies on {2-[(2-Methylbutyl)amino]phenyl}methanol have shown that it exhibits low toxicity at relevant concentrations, making it a promising candidate for further development. However, comprehensive safety assessments are ongoing to ensure that any potential adverse effects are identified and mitigated.
In conclusion, {2-[(2-Methylbutyl)amino]phenyl}methanol (CAS No. 1157551-37-5) is a versatile compound with significant potential in both research and therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further investigation in drug discovery and development. Ongoing research aims to elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its safety profile, paving the way for its potential use in treating various diseases.
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